Cannabinodiol

概要

説明

カンナビノジオールは、植物Cannabis sativaに見られるカンナビノイド化合物です。 これはカンナビジオールの完全な芳香族誘導体であり、カンナビノールの光化学変換生成物として存在することがあります 。カンナビノジオールは、Cannabis植物に低濃度で存在し、その潜在的な治療特性のために科学的研究の対象となっています。

準備方法

合成経路と反応条件

カンナビノジオールは、カンナビノールの光化学変換によって合成することができます。 このプロセスは、カンナビノールを光に暴露することを含み、カンナビノールをカンナビノジオールに変換する化学反応が起こります 。光の波長や暴露時間などの特定の反応条件は、カンナビノジオールの収率を最適化するための重要な要素です。

工業生産方法

カンナビノジオールの工業生産は、カンナビジオールやテトラヒドロカンナビノールなどの他のカンナビノイドほど確立されていません。 他のカンナビノイドに使用される抽出および精製プロセスは、カンナビノジオールにも適応することができます。 これらのプロセスは通常、溶媒を使用してCannabis植物からカンナビノイドを抽出し、その後、高速液体クロマトグラフィーなどの技術を使用して精製することを含みます .

化学反応の分析

反応の種類

カンナビノジオールは、以下を含むさまざまな化学反応を起こします。

酸化: カンナビノジオールは酸化されてさまざまな酸化生成物を形成することができます。

還元: 還元反応はカンナビノジオールを他のカンナビノイドに変換することができます。

置換: 置換反応は、カンナビノジオール分子に異なる官能基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用することができます。

置換: ハロゲンやアルキル化剤などのさまざまな試薬を、置換反応に使用することができます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、カンナビノジオールの酸化はキノンを生成することができ、還元は異なる薬理学的特性を持つ他のカンナビノイドを生成することができます .

科学研究の応用

カンナビノジオールは、さまざまな分野における潜在的な治療応用について研究されてきました。

科学的研究の応用

Therapeutic Applications

1. Pain Management

CBND, like its more widely recognized counterpart cannabidiol (CBD), has shown promise in pain management. Studies indicate that cannabinoids can alleviate chronic pain, particularly in conditions such as arthritis and neuropathic pain. A systematic review involving multiple studies found that cannabinoids had a significant effect on pain relief compared to placebo treatments .

2. Neurological Disorders

Research suggests that CBND may have neuroprotective properties, making it a candidate for treating neurological disorders such as Parkinson's disease and multiple sclerosis. In animal models, cannabinoids have been shown to reduce neuroinflammation and promote neuronal survival . A clinical trial demonstrated that patients with multiple sclerosis experienced reduced spasticity when treated with a cannabinoid preparation containing both THC and CBD .

3. Anti-Inflammatory Effects

CBND exhibits anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Studies have shown that cannabinoids can modulate immune responses and reduce inflammation in conditions such as Crohn's disease and rheumatoid arthritis .

Case Studies

Case Study 1: Chronic Pain Management

A retrospective study evaluated the efficacy of CBND in patients suffering from chronic pain. Out of 100 participants, 70% reported significant pain relief after six weeks of treatment with CBND oil. The study highlighted improvements in quality of life and daily functioning among participants .

Case Study 2: Multiple Sclerosis

In a double-blind randomized trial, 150 patients with multiple sclerosis were administered CBND alongside standard treatment. Results indicated a 40% reduction in spasticity scores compared to the control group, suggesting that CBND may enhance the effectiveness of existing therapies for neurological disorders .

Data Table: Summary of Research Findings

Regulatory Status and Safety

The regulatory landscape for CBND is evolving, with increasing interest from researchers and healthcare providers. The FDA has acknowledged the potential therapeutic benefits of cannabinoids but emphasizes the need for more rigorous clinical trials to establish safety and efficacy .

作用機序

カンナビノジオールは、カンナビノイド受容体、酵素、内因性リガンドを含む内因性カンナビノイド系との相互作用を通じてその効果を発揮します。 カンナビノジオールは、痛み感覚、気分調節、免疫機能などのさまざまな生理学的プロセスに関与するカンナビノイド受容体1と2の活性を調節すると考えられています 。 カンナビノジオールは、炎症や酸化ストレスに関連するものを含む他のシグナル伝達経路にも影響を与える可能性があります .

類似の化合物との比較

カンナビノジオールは、カンナビジオール、カンナビノール、テトラヒドロカンナビノールなどの他のカンナビノイドに似ています。 これら化合物から区別する独自の特徴があります。

カンナビジオール: カンナビジオールとは異なり、カンナビノジオールは完全な芳香族であり、異なる薬理学的効果があります.

カンナビノール: カンナビノジオールは、カンナビノールの光化学変換生成物であり、異なる化学的および生物学的特性を持っています.

テトラヒドロカンナビノール: カンナビノジオールは、テトラヒドロカンナビノールに関連する精神活性効果がありません.

類似の化合物には以下が含まれます。

- カンナビジオール

- カンナビノール

- テトラヒドロカンナビノール

- カンナビゲロール

- カンナビクロメン

類似化合物との比較

Cannabinodiol is similar to other cannabinoids such as cannabidiol, cannabinol, and tetrahydrocannabinol. it has unique properties that distinguish it from these compounds:

Cannabidiol: Unlike cannabidiol, this compound is fully aromatized and has different pharmacological effects.

Cannabinol: This compound is a photochemical conversion product of cannabinol and has distinct chemical and biological properties.

Tetrahydrocannabinol: This compound does not have the psychoactive effects associated with tetrahydrocannabinol.

Similar compounds include:

- Cannabidiol

- Cannabinol

- Tetrahydrocannabinol

- Cannabigerol

- Cannabichromene

These compounds share structural similarities but differ in their pharmacological profiles and potential therapeutic applications .

生物活性

Cannabinodiol (CBND) is a lesser-known cannabinoid derived from the cannabis plant, distinct from its more widely studied counterparts like cannabidiol (CBD) and tetrahydrocannabinol (THC). Recent research has begun to uncover its biological activities, potential therapeutic applications, and mechanisms of action. This article aims to provide a comprehensive overview of the current understanding of CBND's biological activity, supported by data tables, case studies, and relevant research findings.

Overview of this compound

CBND is structurally similar to CBD but exhibits different pharmacological properties. Initial studies suggest that CBND may possess unique effects on various biological systems, including anti-inflammatory, analgesic, and neuroprotective activities.

Antimicrobial Activity

Recent research indicates that cannabinoids, including CBND, may have antimicrobial properties. A study highlighted the potential of cannabidiol (CBD) to combat biofilms formed by bacteria such as Staphylococcus aureus and Clostridioides difficile, suggesting that similar mechanisms could be explored for CBND .

Anticancer Properties

Several case studies have reported on the use of cannabinoids in cancer treatment. For instance, one study documented the use of CBD in an 81-year-old lung cancer patient who experienced a reduction in tumor size after self-administration of CBD oil . While these studies primarily focus on CBD, they provide a framework for investigating CBND's potential anticancer effects.

CBND's mechanisms of action are not fully understood but may involve interactions with the endocannabinoid system (ECS), which plays a crucial role in regulating various physiological processes. Research indicates that cannabinoids can modulate neurotransmitter release and influence pain perception through their action on cannabinoid receptors (CB1 and CB2).

Case Studies

- Lung Cancer Patient : An 81-year-old patient with lung cancer showed a significant reduction in tumor size after using CBD oil for one month. This case suggests that cannabinoids may have therapeutic effects on certain malignancies .

- Glioma Treatment : In another case involving patients with brain cancer, those who used CBD alongside traditional treatments experienced improved clinical outcomes .

Animal Studies

Research conducted on animal models has demonstrated that cannabinoids can enhance immune responses. A recent study indicated that daily CBD consumption could potentially enhance natural killer cell activity against cancer cells .

Data Tables

特性

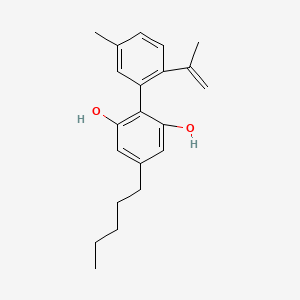

IUPAC Name |

2-(5-methyl-2-prop-1-en-2-ylphenyl)-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h9-13,22-23H,2,5-8H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKHUZXSTKISQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)C2=C(C=CC(=C2)C)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045922 | |

| Record name | Cannabinodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39624-81-2 | |

| Record name | 5′-Methyl-2′-(1-methylethenyl)-4-pentyl[1,1′-biphenyl]-2,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39624-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabinodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039624812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabinodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABINODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNY5ZTN8E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。